molecular formula C13H26O2 B14579260 (2S,3S)-2-(2-methoxyethyl)-3-octyloxirane CAS No. 61178-30-1

(2S,3S)-2-(2-methoxyethyl)-3-octyloxirane

Cat. No.: B14579260
CAS No.: 61178-30-1
M. Wt: 214.34 g/mol
InChI Key: IKWJXDIBNHMCNQ-STQMWFEESA-N
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Description

(2S,3S)-2-(2-methoxyethyl)-3-octyloxirane is an organic compound belonging to the class of epoxides. Epoxides are characterized by a three-membered cyclic ether group, which makes them highly reactive. This particular compound features a methoxyethyl group and an octyl group attached to the oxirane ring, giving it unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3S)-2-(2-methoxyethyl)-3-octyloxirane typically involves the epoxidation of an appropriate alkene precursor. One common method is the Sharpless epoxidation, which uses a chiral catalyst to ensure the formation of the desired stereoisomer. The reaction conditions often include:

    Alkene precursor: (2S,3S)-2-(2-methoxyethyl)-3-octene

    Catalyst: Titanium isopropoxide and diethyl tartrate

    Oxidizing agent: tert-Butyl hydroperoxide

    Solvent: Dichloromethane

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. The choice of catalysts and solvents may vary based on cost and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

(2S,3S)-2-(2-methoxyethyl)-3-octyloxirane undergoes various chemical reactions, including:

    Nucleophilic substitution: The strained three-membered ring makes it susceptible to nucleophilic attack, leading to ring-opening reactions.

    Reduction: The epoxide ring can be reduced to form diols.

    Oxidation: Further oxidation can lead to the formation of carbonyl compounds.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium azide or ammonia in solvents such as ethanol or water.

    Reduction: Catalysts like lithium aluminum hydride or sodium borohydride in solvents like ether.

    Oxidation: Reagents like potassium permanganate or osmium tetroxide in aqueous or organic solvents.

Major Products Formed

    Nucleophilic substitution: Formation of azido alcohols or amino alcohols.

    Reduction: Formation of diols.

    Oxidation: Formation of aldehydes or ketones.

Scientific Research Applications

(2S,3S)-2-(2-methoxyethyl)-3-octyloxirane has several applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (2S,3S)-2-(2-methoxyethyl)-3-octyloxirane exerts its effects involves the reactivity of the epoxide ring. The strained three-membered ring is prone to nucleophilic attack, leading to ring-opening reactions. These reactions can interact with various molecular targets, including enzymes and receptors, affecting biological pathways and processes.

Comparison with Similar Compounds

Similar Compounds

  • (2R,3R)-2-(2-methoxyethyl)-3-octyloxirane
  • (2S,3S)-2-(2-methoxyethyl)-3-hexyloxirane
  • (2S,3S)-2-(2-ethoxyethyl)-3-octyloxirane

Uniqueness

(2S,3S)-2-(2-methoxyethyl)-3-octyloxirane is unique due to its specific stereochemistry and the presence of both methoxyethyl and octyl groups. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in synthesis and research.

Properties

CAS No.

61178-30-1

Molecular Formula

C13H26O2

Molecular Weight

214.34 g/mol

IUPAC Name

(2S,3S)-2-(2-methoxyethyl)-3-octyloxirane

InChI

InChI=1S/C13H26O2/c1-3-4-5-6-7-8-9-12-13(15-12)10-11-14-2/h12-13H,3-11H2,1-2H3/t12-,13-/m0/s1

InChI Key

IKWJXDIBNHMCNQ-STQMWFEESA-N

Isomeric SMILES

CCCCCCCC[C@H]1[C@@H](O1)CCOC

Canonical SMILES

CCCCCCCCC1C(O1)CCOC

Origin of Product

United States

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